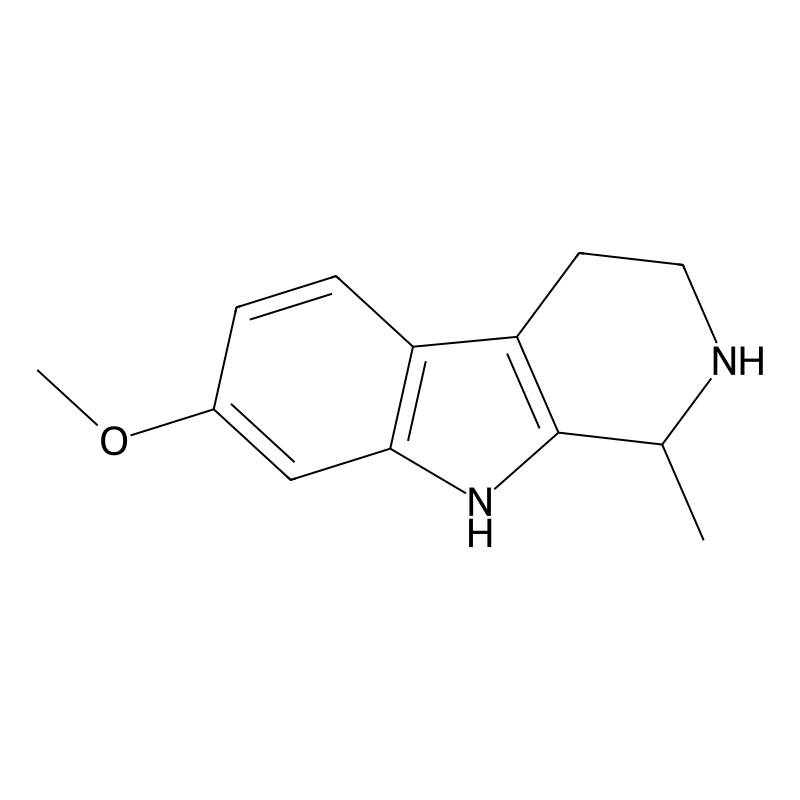

Tetrahydroharmine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetrahydroharmine (THH) is a naturally occurring, fully saturated beta-carboline alkaloid utilized as a critical analytical standard and synthetic building block. Unlike its fully aromatic (harmine) and dihydro (harmaline) analogs, THH features a saturated pyrido[3,4-b]indole core [1]. This structural saturation fundamentally alters its pharmacological and physicochemical profile, shifting it from a potent monoamine oxidase A (MAO-A) and DYRK1A inhibitor to a dual-action, mild MAO-A/serotonin reuptake inhibitor (SRI) with significantly reduced kinase cross-reactivity [2]. For procurement teams and research buyers, THH represents an essential baseline compound for modeling attenuated MAO inhibition, studying beta-carboline neuroplasticity without DYRK1A interference, and serving as a stable, saturated precursor for complex indole alkaloid library synthesis[3].

References

- [1] Grokipedia. 'Tetrahydroharmine - Structure and Properties'.

- [2] Tarpley et al., 'Identification of harmine and β-carboline analogs... profiling as differential inhibitors of DYRK1A and monoamine oxidase A'. PMC.

- [3] Van Der Sypt, F. 'A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives...'. PhytoChem & BioSub Journal Vol. 13(1) 2019.

Substituting THH with more common, cheaper beta-carbolines like harmine or harmaline introduces critical experimental and synthetic failures. In pharmacological assays, replacing THH with harmine completely invalidates data due to harmine's ~134-fold higher potency against DYRK1A, introducing massive off-target kinase interference [1]. Furthermore, harmine's MAO-A inhibition is over an order of magnitude stronger, which can induce severe toxicity and narrow the therapeutic window in vivo . From a synthetic chemistry perspective, harmine's fully aromatic ring system is highly recalcitrant to mild reduction (e.g., zinc/acetic acid), making it unsuitable as a direct precursor for saturated derivatives [2]. Buyers must procure the exact THH structure to ensure access to a stable, saturated scaffold with an attenuated, dual-action neuropharmacological profile.

References

- [1] Tarpley et al., 'Identification of harmine and β-carboline analogs... profiling as differential inhibitors of DYRK1A and monoamine oxidase A'. PMC.

- [3] Van Der Sypt, F. 'A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives...'. PhytoChem & BioSub Journal Vol. 13(1) 2019.

Elimination of DYRK1A Kinase Interference

In high-throughput kinase screening, the fully aromatic beta-carboline harmine acts as a highly potent inhibitor of DYRK1A, confounding neuropharmacological data. Tetrahydroharmine, due to the loss of planarity in its saturated ring, effectively eliminates this activity. Assays demonstrate that THH exhibits an IC50 of 9.4 μM against DYRK1A, compared to harmine's 70 nM [1].

| Evidence Dimension | DYRK1A Inhibitory Potency (IC50) |

| Target Compound Data | 9.4 μM (9,400 nM) |

| Comparator Or Baseline | Harmine (70 nM) |

| Quantified Difference | ~134-fold weaker DYRK1A inhibition |

| Conditions | TR-FRET-based DYRK1A in vitro assay |

Crucial for researchers who need to study beta-carboline effects on monoamine systems without triggering off-target DYRK1A-mediated cellular pathways.

Attenuated MAO-A Inhibition for Improved Therapeutic Windows

Harmine and harmaline are potent reversible inhibitors of MAO-A, which can lead to severe toxicity or complete enzyme blockade in vivo. THH provides a significantly attenuated profile, demonstrating an IC50 of approximately 74 nM for MAO-A, compared to harmine's ~2.0 to 5.0 nM . This reduction in potency prevents complete MAO-A shutdown while still providing measurable modulation.

| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |

| Target Compound Data | ~74 nM |

| Comparator Or Baseline | Harmine (~2.0 - 5.0 nM) |

| Quantified Difference | ~15- to 37-fold weaker MAO-A inhibition |

| Conditions | In vitro MAO-A enzymatic assay |

Allows for the procurement of a safer, milder MAO-A modulator that avoids the severe toxicity associated with potent RIMAs in animal models.

Synthetic Accessibility via Mild Reduction

In the synthesis of beta-carboline libraries, the saturation state of the core ring dictates processability. Harmaline can be readily reduced to the fully saturated Tetrahydroharmine using mild zinc-acetic acid conditions, achieving an 83% yield. In stark contrast, harmine cannot be hydrogenated under these identical mild conditions due to its stable aromaticity [1].

| Evidence Dimension | Reductive Hydrogenation Yield |

| Target Compound Data | Stable end-product; synthesized from harmaline at 83% yield |

| Comparator Or Baseline | Harmine (0% yield under identical conditions) |

| Quantified Difference | Absolute difference in susceptibility to mild reduction |

| Conditions | Zinc-acetic acid reduction |

Dictates precursor selection for synthetic chemists; THH must be procured directly or derived from harmaline, as harmine is a dead-end for mild saturated library synthesis.

Distinct Dual-Action SERT/MAO-A Profile

Unlike fully aromatic beta-carbolines, THH acts as a weak but measurable selective serotonin reuptake inhibitor. Binding assays indicate that the S-enantiomer of THH has an affinity (Ki) of approximately 5.89 μM for the serotonin transporter (SERT) [1]. Harmine and harmaline lack this functional SERT affinity, making THH structurally distinct within its class for dual-action modeling.

| Evidence Dimension | SERT Binding Affinity (Ki) |

| Target Compound Data | ~5.89 μM (S-enantiomer) |

| Comparator Or Baseline | Harmine / Harmaline (Negligible SERT affinity) |

| Quantified Difference | Measurable SERT inhibition vs. lack of functional affinity |

| Conditions | In vitro radioligand displacement assay |

Makes THH the required baseline standard for developing novel dual-action (MAOI + SRI) therapeutics based on the beta-carboline scaffold.

Kinase-Null Beta-Carboline Pharmacological Modeling

Because THH exhibits a 134-fold reduction in DYRK1A inhibition compared to harmine, it is the preferred standard for studying the neuroplastic or monoaminergic effects of beta-carbolines without confounding kinase-mediated off-target effects [1].

Dual-Action Antidepressant Scaffold Development

Leveraging its distinct, measurable SERT affinity (Ki ~5.89 μM) and attenuated MAO-A inhibition (IC50 ~74 nM), THH serves as a primary structural template for medicinal chemists designing balanced, dual-action MAOI/SRI therapeutics with wider safety margins [2].

Saturated Indole Alkaloid Library Synthesis

Due to the recalcitrance of fully aromatic beta-carbolines like harmine to mild reduction, THH is directly procured as the stable, fully saturated building block for synthesizing complex, non-planar indole alkaloid derivatives[3].

References

- [1] Tarpley et al., 'Identification of harmine and β-carboline analogs... profiling as differential inhibitors of DYRK1A and monoamine oxidase A'. PMC.

- [2] Wikipedia. 'Tetrahydroharmine - Pharmacodynamics'.

- [3] Van Der Sypt, F. 'A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives...'. PhytoChem & BioSub Journal Vol. 13(1) 2019.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types